molecular formula C9H15NO B13184770 1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one

1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one

Katalognummer: B13184770
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: GJIDHAGOOOZJCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl group and a propenone moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one typically involves the reaction of 3-ethylpyrrolidine with propenone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one is utilized in several scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: Similar structure with a pyridine ring and dimethylamino group.

    (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Contains a phenyl group and a pyrrolidine ring.

    (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one: Features an indole and pyridine ring.

Uniqueness

1-(3-Ethylpyrrolidin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-(3-ethylpyrrolidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-8(11)9(4-2)5-6-10-7-9/h3,10H,1,4-7H2,2H3

InChI-Schlüssel

GJIDHAGOOOZJCU-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCNC1)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.